Product packaging for Hexyl 3-nitrophthalate(Cat. No.:CAS No. 56147-11-6)

Hexyl 3-nitrophthalate

Cat. No.: B11951015
CAS No.: 56147-11-6
M. Wt: 295.29 g/mol
InChI Key: FWUSXYVWULBBBO-UHFFFAOYSA-N
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Description

Overview of Phthalate (B1215562) Esters within Industrial Chemistry and Environmental Sciences

Phthalic acid esters (PAEs), commonly known as phthalates, are derivatives of phthalic acid, synthesized through the esterification of phthalic anhydride (B1165640) with specific alcohols. nih.gov These compounds are of immense industrial significance, primarily utilized as plasticizers to enhance the flexibility, durability, and transparency of polymers, especially polyvinyl chloride (PVC). nih.govresearchgate.net The global production of PAEs is substantial, reflecting their widespread use in a vast array of consumer products, including food packaging, building materials, medical devices, and cosmetics. nih.gov

Most phthalate esters are colorless, oily liquids with low volatility and high boiling points. nih.gov Their solubility in water is generally poor, but they are miscible with most organic solvents. nih.gov This hydrophobicity is a key property, with the octanol-water partition coefficient (log K_ow) for various PAEs ranging from 1.6 to 12. nih.gov From an environmental perspective, the extensive use of phthalates has led to their ubiquitous presence in the atmosphere, water, soil, and sediments. nih.gov Since they are not chemically bonded to the polymer matrix, they can leach into the environment over time. researchgate.net The environmental fate of phthalates is a major area of research, with studies focusing on their biodegradation, hydrolysis, and photodecomposition. rsc.orgrsc.org While abiotic processes like hydrolysis are generally slow, microbial degradation is considered a primary route for their removal from the environment. rsc.orgrsc.org

Distinctive Characteristics and Research Focus on Nitrophthalate Derivatives

Nitrophthalate derivatives are a specialized class of compounds that feature a nitro group (–NO₂) attached to the benzene (B151609) ring of the phthalate structure. The introduction of the nitro group, a strong electron-withdrawing group, significantly alters the electronic properties of the aromatic ring and the reactivity of the molecule compared to standard phthalates.

Research into nitrophthalate derivatives often focuses on their utility as intermediates in organic synthesis. For example, 3-nitrophthalic acid is a key precursor in the synthesis of luminol (B1675438), a substance known for its chemiluminescence. spiedigitallibrary.org It is also used in the production of dyes, pigments, and pharmaceuticals. pmarketresearch.com The nitro group can be readily reduced to an amino group (–NH₂), providing a pathway to a wide range of other functionalized molecules, such as aminofluoresceins. mdpi.com In materials science, the incorporation of nitrophthalate moieties into polymers, such as polyetherimides, has been shown to enhance thermal stability. pmarketresearch.comvulcanchem.com

Rationale for Investigating Hexyl 3-Nitrophthalate: Addressing Knowledge Gaps and Expanding Compound Class Understanding

The specific compound this compound, also identified as 2-hexoxycarbonyl-6-nitrobenzoic acid, remains largely uncharacterized in scientific literature. europa.eu Its investigation is warranted to address significant knowledge gaps. Understanding its synthesis, properties, and reactivity would contribute to a more complete picture of the structure-property relationships within the broader class of nitrophthalate esters.

By studying a monoester with a medium-length alkyl chain like a hexyl group, researchers can explore how this specific chain length influences properties such as solubility, thermal stability, and potential for use as a plasticizer or synthetic intermediate, compared to more common dimethyl or diethyl esters. vulcanchem.com The presence of one free carboxylic acid group and one ester group offers unique reactivity potential, differing from the more commonly studied diesters. zenodo.org Investigating this compound provides an opportunity to expand the library of known nitrophthalate derivatives and potentially uncover novel applications in synthesis or materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO6 B11951015 Hexyl 3-nitrophthalate CAS No. 56147-11-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56147-11-6

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

2-hexoxycarbonyl-6-nitrobenzoic acid

InChI

InChI=1S/C14H17NO6/c1-2-3-4-5-9-21-14(18)10-7-6-8-11(15(19)20)12(10)13(16)17/h6-8H,2-5,9H2,1H3,(H,16,17)

InChI Key

FWUSXYVWULBBBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthetic Methodologies for Hexyl 3 Nitrophthalate

Exploration of Precursor Synthesis and Optimization

The cornerstone of Hexyl 3-nitrophthalate synthesis is the efficient production of its primary precursor, 3-nitrophthalic acid. Researchers have explored various methods to synthesize this crucial intermediate from readily available starting materials.

Synthesis of 3-Nitrophthalic Acid from Established Precursors

Several established precursors can be utilized to synthesize 3-nitrophthalic acid, each with its own set of reaction conditions and outcomes. The most common starting materials include phthalic acid (or its anhydride), nitronaphthalene, and 3-nitro-o-xylene.

From Phthalic Acid or Phthalic Anhydride (B1165640):

The nitration of phthalic anhydride is a widely practiced method for producing 3-nitrophthalic acid. orgsyn.orgsciencemadness.orgacs.org This reaction typically involves treating phthalic anhydride with a nitrating mixture, which is a combination of concentrated nitric acid and sulfuric acid. sciencemadness.orgyoutube.com The reaction is exothermic and requires careful temperature control to prevent over-nitration and the formation of unwanted byproducts. orgsyn.orgsn-tin.com The process yields a mixture of 3-nitrophthalic acid and its isomer, 4-nitrophthalic acid, which can be challenging to separate due to their similar physical properties. upb.rosciencemadness.org

One documented procedure involves adding phthalic anhydride to concentrated sulfuric acid and heating the mixture. sn-tin.comchemicalbook.com Fuming nitric acid is then added dropwise while maintaining the temperature between 100-110°C. orgsyn.orgchemicalbook.com After the addition is complete, the reaction is held at an elevated temperature for a couple of hours before being cooled and poured into water to precipitate the mixture of nitrophthalic acids. orgsyn.orgsn-tin.com The yield of 3-nitrophthalic acid from this method is often moderate, typically around 30%. chemicalbook.com Efforts to improve yields have been a subject of study, with some methods reporting yields as high as 85-90%, although these are not always easily reproducible. sciencemadness.org The separation of the 3- and 4-isomers can be achieved through various techniques, including fractional crystallization from water, as 4-nitrophthalic acid is more soluble. orgsyn.orggoogle.com

Table 1: Synthesis of 3-Nitrophthalic Acid from Phthalic Anhydride
ReactantsReagentsReaction ConditionsYieldReference
Phthalic AnhydrideConcentrated H₂SO₄, Fuming HNO₃100-110°C, 2 hours~30% orgsyn.orgchemicalbook.com
Phthalic Anhydride70% HNO₃, 92% H₂SO₄Boiling water bath, 2 hours20% (lab scale) sciencemadness.org
Phthalic AnhydrideConcentrated H₂SO₄, Concentrated HNO₃Up to 110°C, 4 hours totalNot specified sn-tin.com

From Nitronaphthalene:

Another significant route to 3-nitrophthalic acid is the oxidation of 1-nitronaphthalene (B515781). orgsyn.orgupb.rorsc.org This method avoids the issue of isomeric mixtures inherent in the nitration of phthalic anhydride. upb.ro Various oxidizing agents have been employed for this transformation. One approach utilizes chromic anhydride for the oxidation. upb.ro A more recent and environmentally conscious method involves the catalytic oxidation of 1-nitronaphthalene using γ-alumina supported ceria(IV) as a catalyst. This green chemistry approach has been shown to produce 3-nitrophthalic acid in high yield (80 mol%) and with excellent selectivity (98%) under relatively mild conditions (363 K). rsc.orgrsc.org

Table 2: Synthesis of 3-Nitrophthalic Acid from 1-Nitronaphthalene
ReactantOxidizing Agent/CatalystReaction ConditionsYieldReference
1-NitronaphthaleneChromic AnhydrideNot specified64% total yield upb.ro
1-Nitronaphthaleneγ-Alumina supported Ceria(IV)363 K80 mol% rsc.org

From 3-Nitro-o-xylene:

A less common but viable method involves the oxidation of 3-nitro-o-xylene. sn-tin.comgoogle.com A patented process describes the synthesis of 3-nitrophthalic acid by reacting 3-nitro-o-xylene with water, nitric acid, and a catalyst in a pressurized reactor. google.com The reaction is carried out by introducing oxygen or air and heating the mixture. This method is promoted as being environmentally friendly and suitable for industrial production. google.com One example demonstrates that reacting 3-nitro-o-xylene with water, 65% nitric acid, and a catalyst under oxygen pressure at 80°C for 10 hours can yield 3-nitrophthalic acid with a molar fraction of 99.3%. sn-tin.com Another variation using air instead of pure oxygen also shows high product purity. google.com

Table 3: Synthesis of 3-Nitrophthalic Acid from 3-Nitro-o-xylene
ReactantReagentsReaction ConditionsYield/PurityReference
3-Nitro-o-xyleneWater, 65% HNO₃, Catalyst, O₂80°C, 10 hours, 0.5 MPa99.3% molar fraction sn-tin.com
3-Nitro-o-xyleneWater, 65% HNO₃, Catalyst, Air80°C, 20 hours, 0.5 MPa99.1% molar fraction google.com

Preparation of Activated 3-Nitrophthalic Acid Derivatives for Esterification

To facilitate the esterification reaction with hexanol, 3-nitrophthalic acid is typically converted into a more reactive, or "activated," derivative. The most common activated forms are 3-nitrophthalic anhydride and 3-nitrophthalic acid chloride.

3-Nitrophthalic Anhydride:

3-Nitrophthalic anhydride is readily prepared from 3-nitrophthalic acid by dehydration. orgsyn.orgchemicalbook.com A standard laboratory procedure involves heating 3-nitrophthalic acid with an excess of acetic anhydride. orgsyn.orgprepchem.com The mixture is heated to boiling until the acid completely dissolves, and then for a short period longer. orgsyn.org Upon cooling, the 3-nitrophthalic anhydride crystallizes out and can be collected by filtration. orgsyn.org This method is efficient, with yields often reported to be in the range of 88-93%. orgsyn.orgprepchem.com Other dehydrating agents, such as thionyl chloride in the presence of a catalyst like DMF, can also be employed, reportedly giving yields as high as 98.9%. chemicalbook.com Alternative methods for preparing the anhydride include reacting 3-nitrophthalic acid with other anhydrides like propionic or n-butyric anhydride. google.com

Table 4: Preparation of 3-Nitrophthalic Anhydride
Starting MaterialReagentReaction ConditionsYieldReference
3-Nitrophthalic AcidAcetic AnhydrideGentle boiling88-93% orgsyn.org
3-Nitrophthalic AcidThionyl Chloride, DMFReflux for 3 hours98.9% chemicalbook.com
3-Nitrophthalic AcidPropionic Anhydride150°C for 6 hours84-90% google.com

3-Nitrophthalic Acid Chlorides:

The conversion of carboxylic acids to acid chlorides is a standard transformation in organic synthesis. For 3-nitrophthalic acid, this would involve reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride. While specific literature detailing the synthesis of 3-nitrophthalic acid chloride for the purpose of esterification to this compound is not abundant, the general principle of acid chloride formation is well-established. It is important to note that the reaction of unsymmetrical diacids like 3-nitrophthalic acid with reagents like thionyl chloride can lead to a mixture of isomeric acid chlorides, which can interconvert. psu.edu

Esterification Reaction Pathways with Hexanol

Once an activated derivative of 3-nitrophthalic acid is obtained, the next step is the esterification reaction with hexanol to form this compound.

Acid-Catalyzed Esterification Approaches

The direct esterification of a carboxylic acid with an alcohol in the presence of a strong acid catalyst is known as the Fischer-Speier esterification. mdpi.comresearchgate.net In the context of this compound synthesis, this would involve reacting 3-nitrophthalic acid directly with hexanol using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the product side, water, which is formed as a byproduct, is typically removed. While this method is fundamental, for diacids like 3-nitrophthalic acid, it can lead to a mixture of the monohexyl ester and the dihexyl ester.

Anhydride-Alcohol Condensation Methods

A more common and generally more efficient method for preparing esters, especially from diacids, is the reaction of the corresponding anhydride with an alcohol. libretexts.org The reaction of 3-nitrophthalic anhydride with hexanol would proceed via nucleophilic acyl substitution. libretexts.org The hexanol attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the initial formation of a monoester-monocarboxylic acid. Further reaction would be required to form the diester. This method offers better control over the reaction compared to direct acid-catalyzed esterification.

Comparative Analysis of Isomeric Ester Formation

A key consideration in the esterification of 3-nitrophthalic acid or its anhydride is the potential for the formation of isomeric esters. When reacting with one equivalent of hexanol, two different monoesters can be formed, with the hexyl group attached to either the carboxyl group at position 1 or position 2 of the benzene (B151609) ring. The relative reactivity of the two carboxyl groups, influenced by the electronic effects of the nitro group, will determine the initial product distribution. The formation of the diester, dithis compound, occurs upon further reaction with a second equivalent of hexanol. The separation of these mono- and di-esters can be a significant challenge in the purification process. The nitration of phthalic acid itself produces a mixture of 3- and 4-nitrophthalic acids, and direct esterification of this mixture leads to the formation of the normal ester from 4-nitrophthalic acid and primarily the acid ester from 3-nitrophthalic acid. rsc.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions and the choice of catalyst. Research into the esterification of dicarboxylic acids, including aromatic variants, has provided a basis for optimizing this specific transformation. aip.orgaip.org Key parameters that are typically optimized include temperature, the molar ratio of reactants, reaction time, and the nature and concentration of the catalyst.

Reaction Conditions:

The esterification is a reversible reaction, and therefore, conditions are manipulated to drive the equilibrium towards the product side. chemguide.co.uk This is often achieved by using an excess of the alcohol (hexanol) or by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or hexane. wikipedia.orgmasterorganicchemistry.com

Temperature plays a critical role; while higher temperatures increase the reaction rate, they can also lead to side reactions or decomposition, particularly of the nitro-substituted aromatic ring. aip.orgnumberanalytics.com Studies on similar dicarboxylate ester syntheses suggest an optimal temperature range of 60-120 °C. wikipedia.orgaip.org The reaction time is another crucial factor, with typical durations ranging from 1 to 10 hours to achieve significant conversion. wikipedia.org

Catalyst Systems:

Acid catalysts are essential for the esterification of carboxylic acids. chemguide.co.uk Concentrated sulfuric acid and p-toluenesulfonic acid are the most commonly employed catalysts for this type of reaction due to their effectiveness and availability. wikipedia.org The amount of catalyst is a key variable to optimize, as excessive amounts can lead to dehydration of the alcohol or other side reactions. For the synthesis of dicarboxylate esters, catalyst amounts are often in the range of 1-2% by weight of the dicarboxylic acid. aip.orgaip.org

Alternative and milder catalyst systems have also been explored for esterifications. These include Lewis acids like scandium(III) triflate or organocatalysts, which can be advantageous for sensitive substrates. wikipedia.orgrsc.org For instance, a system using triphenylphosphine (B44618) oxide and oxalyl chloride has been developed for esterification under mild, neutral conditions, which could be applicable to prevent degradation of the nitro-containing compound. nih.gov Another approach involves triphenylphosphine and a flavin catalyst activated by visible light, offering a redox-neutral pathway. rsc.org

The following table summarizes the typical parameters investigated for the optimization of the synthesis of esters from dicarboxylic acids, which are applicable to the synthesis of this compound.

ParameterRange InvestigatedOptimal Condition (Typical)Rationale
Temperature 60 - 180 °C120 °CBalances reaction rate and prevention of side reactions/decomposition. aip.org
Reactant Molar Ratio (Acid:Alcohol) 1:1 to 1:101:2.5 to 1:5Using excess alcohol shifts the equilibrium towards the ester product. masterorganicchemistry.comaip.org
Catalyst Amount (% w/w of acid) 0.5 - 5%2%Sufficient to catalyze the reaction without causing excessive side reactions. aip.org
Reaction Time 1 - 10 hours4 - 6 hoursAllows for sufficient time to reach high conversion without product degradation. wikipedia.orgaip.org
Catalyst Type H₂SO₄, p-TsOH, Lewis AcidsH₂SO₄ or p-TsOHEffective, low-cost, and well-established for Fischer esterification. wikipedia.org

Development of Purification and Isolation Techniques (e.g., Crystallization, Liquid-Liquid Extraction)

Following the synthesis, a multi-step purification process is necessary to isolate this compound from the reaction mixture, which typically contains unreacted 3-nitrophthalic acid, excess hexanol, the catalyst, and potentially the diester byproduct (dithis compound). The primary techniques employed are liquid-liquid extraction and crystallization. numberanalytics.comlookchem.com

Liquid-Liquid Extraction:

Liquid-liquid extraction (LLE) is a crucial first step in the work-up procedure. libretexts.org The reaction mixture is typically diluted with an organic solvent immiscible with water (e.g., ethyl acetate (B1210297) or diethyl ether) and then washed with an aqueous solution.

Neutralization and Removal of Acid: The mixture is washed with a basic aqueous solution, such as sodium bicarbonate or sodium carbonate. lookchem.com This deprotonates the unreacted carboxylic acid groups of 3-nitrophthalic acid, converting them into their corresponding carboxylate salts, which are soluble in the aqueous phase. The desired ester product remains in the organic phase.

Removal of Excess Alcohol: Subsequent washes with water or brine (a saturated aqueous solution of sodium chloride) help to remove the excess hexanol and any remaining water-soluble impurities. libretexts.orggoogle.com

Drying and Solvent Removal: The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester. lookchem.com

Crystallization:

Crystallization is a powerful technique for purifying solid esters. lookchem.comscielo.br After the initial work-up via LLE, the crude this compound can be further purified by recrystallization from a suitable solvent system. The choice of solvent is critical; it should dissolve the ester at an elevated temperature but have low solubility at cooler temperatures, allowing the pure product to crystallize upon cooling while impurities remain in the solution. google.com

For esters, it is important to use non-hydroxylic solvents like toluene or hexane, or a mixture thereof, to avoid transesterification. lookchem.com If an alcohol is used, it should be the same one used in the synthesis (i.e., hexanol) to prevent the formation of mixed esters. lookchem.com The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form well-defined crystals, which are then collected by filtration. google.com

The table below outlines the key aspects of the purification techniques developed for esters, which are directly applicable to this compound.

Purification TechniqueStepReagent/SolventPurpose
Liquid-Liquid Extraction Acid RemovalAqueous NaHCO₃ or Na₂CO₃To remove unreacted 3-nitrophthalic acid by converting it to its water-soluble salt. lookchem.comlibretexts.org
WashingWater / BrineTo remove excess hexanol and other water-soluble impurities. google.com
DryingMgSO₄ or Na₂SO₄ (anhydrous)To remove residual water from the organic phase. lookchem.com
Crystallization RecrystallizationToluene, Hexane, or mixturesTo obtain the final product in high purity by separating it from soluble impurities. lookchem.comscielo.br

Advanced Analytical Methodologies for Structural Elucidation and Quantification

Spectroscopic Characterization for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of Hexyl 3-nitrophthalate. Both ¹H and ¹³C NMR are instrumental in confirming the substitution pattern on the aromatic ring and the identity of the hexyl ester group, which is crucial for differentiating between potential isomers such as Hexyl 4-nitrophthalate.

In the ¹H NMR spectrum, the aromatic protons of the 3-nitro substituted ring would exhibit a distinct splitting pattern and chemical shifts due to their unique electronic environments. The proton adjacent to the nitro group and between the two carbonyls would be the most deshielded. The hexyl chain would produce characteristic signals in the aliphatic region, including a triplet for the terminal methyl group (CH₃) and a triplet for the methylene (B1212753) group attached to the ester oxygen (-OCH₂-).

¹³C NMR spectroscopy complements the proton data by providing shifts for all carbon atoms, including the quaternary carbons of the aromatic ring and the carbonyl carbons of the ester groups. doi.org The chemical shifts of the aromatic carbons are particularly sensitive to the position of the nitro group, allowing for clear differentiation from the 4-nitro isomer. cas.cz Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), can be employed to definitively assign proton and carbon signals and confirm the connectivity of the entire molecule. cas.cz

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic CH 7.5 - 8.5 120 - 140
Aromatic C-NO₂ - 145 - 150
Aromatic C-COO - 130 - 135
Carbonyl (C=O) - 165 - 170
Methylene (-OCH₂-) 4.2 - 4.4 65 - 70
Methylene (-CH₂-)n 1.2 - 1.8 22 - 32

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in this compound. uc.edu IR absorption occurs when a vibration induces a change in the molecular dipole moment, while Raman scattering is sensitive to vibrations that cause a change in polarizability. plus.ac.at

The IR spectrum of this compound is expected to show strong, characteristic absorption bands. vulcanchem.com Key vibrations include:

C=O Stretch: A strong band around 1720-1740 cm⁻¹ corresponding to the carbonyl stretch of the ester groups. vulcanchem.com

N-O Stretch: Two distinct bands for the nitro group (NO₂), an asymmetric stretch near 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. vulcanchem.com

C-O Stretch: Bands in the 1300-1000 cm⁻¹ region associated with the C-O stretching of the ester linkage.

C-H Stretch: Aliphatic C-H stretching from the hexyl group just below 3000 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹.

Raman spectroscopy is particularly useful for identifying symmetric vibrations and non-polar bonds. plus.ac.at For this compound, the symmetric vibrations of the aromatic ring and the C-C backbone of the hexyl chain would be prominent. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups and aiding in structural confirmation. spectroscopyonline.com The study of intermolecular interactions, such as hydrogen bonding in related nitrophthalic acid compounds, can also be investigated through shifts in vibrational frequencies. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Ester (C=O) Stretch 1740 - 1720 Strong
Nitro (NO₂) Asymmetric Stretch 1540 - 1520 Strong
Nitro (NO₂) Symmetric Stretch 1360 - 1340 Strong
Ester (C-O) Stretch 1300 - 1100 Medium-Strong
Alkyl (C-H) Stretch 2960 - 2850 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is essential for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₄H₁₇NO₆ and a monoisotopic mass of approximately 295.1056 Da. uni.lu

Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be observed as various adducts, such as the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or ammonium (B1175870) adduct [M+NH₄]⁺. uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition.

Harder ionization techniques, such as Electron Ionization (EI) used in conjunction with Gas Chromatography (GC-MS), induce fragmentation. The fragmentation pattern provides a structural fingerprint. For nitrophthalate esters, common fragmentation pathways include the loss of the alkoxy group (the hexyloxy radical) and cleavage related to the nitro group. vulcanchem.comnih.gov The analysis of these fragment ions helps to confirm the positions of the substituents on the aromatic ring and the structure of the ester side chain. msu.edu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Predicted m/z
[M+H]⁺ 296.11288
[M+Na]⁺ 318.09482
[M+NH₄]⁺ 313.13942
[M+K]⁺ 334.06876
[M-H]⁻ 294.09832

Data sourced from PubChem. uni.lu

Chromatographic Techniques for Purity Assessment and Mixture Resolution

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and isomers, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) for Separation from Reaction Mixtures and Isomers

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of moderately polar, non-volatile compounds like this compound. walshmedicalmedia.com Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this purpose. walshmedicalmedia.com

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 or phenyl-hexyl column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. By running a solvent gradient (i.e., gradually increasing the organic solvent concentration), components of a mixture can be separated based on their relative hydrophobicity.

This technique is highly effective for:

Purity Assessment: Determining the percentage purity of a synthesized batch of this compound.

Isomer Separation: Separating this compound from its positional isomer, Hexyl 4-nitrophthalate. The different substitution patterns lead to slight differences in polarity and shape, which can be exploited for chromatographic separation. sielc.commtc-usa.com

Quantitative Analysis: When coupled with a UV detector (as the nitroaromatic ring is a strong chromophore), HPLC can be used to accurately quantify the concentration of this compound in a sample. vulcanchem.com

The method involves dissolving the sample in a suitable solvent, filtering it, and injecting it into the HPLC system. walshmedicalmedia.com Retention times are compared against a pure standard for identification, and peak areas are used for quantification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. restek.com While this compound itself has a relatively high boiling point and may require high temperatures for analysis, GC-MS is invaluable for detecting more volatile impurities or related substances in a sample. asbcnet.org

Potential applications of GC-MS in the context of this compound include:

Analysis of Precursors: Checking for the presence of unreacted starting materials like 3-nitro-o-xylene or hexanol.

Detection of Volatile Byproducts: Identifying any low molecular weight side products from the synthesis.

Analysis after Derivatization: Although less common for the intact ester, related acidic precursors or degradation products like 3-nitrophthalic acid can be made more volatile through derivatization (e.g., silylation) before GC-MS analysis. researchgate.net

The coupling of GC with a Mass Spectrometer (GC-MS) provides a dual-identification system, where the GC retention time and the mass spectrum of a peak are used to confirm the identity of a compound with high confidence. restek.com The selection of the GC column's stationary phase is critical for achieving good resolution between structurally similar compounds. restek.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. It serves as a crucial checkpoint in the synthesis of novel molecules, such as this compound, by verifying that the empirical formula of the synthesized product matches its theoretical formula. This verification provides strong evidence for the compound's identity and purity.

The standard method for determining the percentages of carbon, hydrogen, and nitrogen is combustion analysis. In this process, a small, precisely weighed sample of the compound is combusted in an excess of oxygen. The resulting gases—carbon dioxide, water, and nitrogen oxides—are collected and measured, allowing for the calculation of the mass percentages of each element in the original sample. The oxygen percentage is typically determined by difference or through a separate pyrolysis method. measurlabs.com

For this compound, with the molecular formula C₁₄H₁₇NO₆, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight. These theoretical values represent the benchmark against which experimentally obtained data are compared. A close correlation between the experimental and calculated percentages, typically within a narrow margin of ±0.4%, is considered confirmation of the compound's successful synthesis and elemental integrity.

Detailed research findings from the synthesis and characterization of nitrophthalate esters and related compounds consistently rely on elemental analysis as a primary tool for structural confirmation. orgsyn.orgresearchgate.net While specific experimental data for this compound is not detailed in publicly accessible literature, the standard for its validation would involve comparing empirical results to the theoretical values presented in the following table.

Table 1: Theoretical Elemental Composition of this compound (C₁₄H₁₇NO₆)

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass per Element ( g/mol )Percentage Composition (%)
CarbonC12.01114168.15456.94%
HydrogenH1.0081717.1365.80%
NitrogenN14.007114.0074.74%
OxygenO15.999695.99432.51%
Total 295.291 100.00%

This table outlines the expected percentage of each element in a pure sample of this compound. Any significant deviation from these values in an experimental setting would suggest the presence of impurities, residual solvents, or an incorrect molecular structure.

Environmental Behavior and Transformation of Hexyl 3 Nitrophthalate

Studies on Environmental Distribution and Occurrence

Phthalate (B1215562) esters are recognized as ubiquitous environmental contaminants due to their extensive use as plasticizers. iwaponline.comfrontiersin.org They are not chemically bound to polymer matrices and can leach into the environment, leading to their presence in various environmental compartments. iwaponline.comfrontiersin.org Consequently, there is a potential for Hexyl 3-nitrophthalate to be present in water, soil, and atmospheric matrices. Phthalates have been detected in diverse environments, from urban areas with high industrialization to remote marine ecosystems. iwaponline.comresearchgate.netresearchgate.netnih.gov The concentration of phthalates in the environment can range from nanograms per liter (ng/L) to micrograms per liter (µg/L). iwaponline.com

Nitroaromatic compounds, a class to which this compound also belongs, are introduced into the environment primarily through industrial activities. asm.orgnih.gov Their presence has been noted in industrial effluents and contaminated sites. umich.edu

Table 1: General Occurrence of Related Phthalate Esters in Environmental Compartments

Environmental MatrixTypical Phthalate Esters DetectedConcentration Range
AtmosphereDimethyl phthalate (DMP)N.D. - 10.4 ng/m³ nih.gov
FreshwaterDi-n-butyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP)N.D. - 31.7 µg/L nih.gov
SedimentsDEHP, DBPN.D. - 316 µg/kg dry weight nih.gov
SoilDBP, DEHPN.D. - 200 µg/kg dry weight nih.gov

This table presents data for commonly studied phthalates to illustrate their environmental presence and is not specific to this compound.

Investigation of Environmental Transport and Mobility Factors

The environmental transport and mobility of this compound are expected to be influenced by its long alkyl chain. The hydrophobicity of phthalate esters increases with the length of the alkyl chain, leading to stronger sorption to organic matter in soil and sediments. researchgate.net This would suggest that this compound has a low potential for long-range transport in the aqueous phase and is likely to accumulate in sediments and sludge. epa.gov

The mobility of phthalate esters in soil is inversely related to their lipophilicity; more lipophilic phthalates, such as those with longer alkyl chains, are less mobile. nih.gov Therefore, this compound is expected to have low mobility in soil, reducing the likelihood of it leaching into groundwater, especially in soils with higher organic carbon content. nih.gov However, in soils with low organic content, some percolation to groundwater could be possible. nih.gov

Elucidation of Degradation Pathways and Kinetics

The degradation of this compound in the environment is anticipated to proceed through both biotic and abiotic pathways, targeting the ester linkages and the nitroaromatic ring.

Aerobic biodegradation is a primary degradation pathway for phthalate esters in the environment. researchgate.netnih.gov Microbial communities in soil and water can utilize phthalates as a source of carbon and energy. sfu.ca The initial step in the biodegradation of phthalate esters typically involves the enzymatic hydrolysis of the ester bonds by esterases or lipases, leading to the formation of the corresponding monoester and alcohol. In the case of this compound, this would yield monothis compound and hexanol. Further hydrolysis would produce 3-nitrophthalic acid and another molecule of hexanol.

The length and branching of the alkyl chains of phthalate esters influence their biodegradability, with longer and more branched chains generally leading to slower degradation rates. researchgate.netresearchgate.net Therefore, this compound may be less susceptible to rapid biodegradation compared to short-chain phthalates.

The nitro group on the aromatic ring also plays a significant role in the molecule's biodegradation. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative attack by some microbial enzymes. asm.org However, various microorganisms have evolved pathways to degrade nitroaromatic compounds. researchgate.netnih.gov These pathways can involve:

Reductive pathways: The nitro group is reduced to a nitroso, hydroxylamino, and finally an amino group. The resulting aminophthalate could then be further degraded.

Oxidative pathways: Dioxygenase enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.gov

Abiotic processes such as hydrolysis and photodegradation can also contribute to the transformation of this compound in the environment.

Hydrolysis: Phthalate esters are susceptible to hydrolysis, which breaks the ester bonds to form the corresponding monoester and alcohol, and eventually phthalic acid and two alcohol molecules. researchgate.net The rate of hydrolysis is significantly influenced by pH, with faster rates under acidic or basic conditions compared to neutral pH. researchgate.net However, the hydrolysis of phthalate esters in the environment is generally considered a slow process. researchgate.netresearchgate.net For long-chain phthalates, abiotic hydrolysis is not considered a primary degradation pathway under typical environmental conditions. europa.eu

Photodegradation: Nitroaromatic compounds can absorb sunlight, making them susceptible to photochemical transformation. umich.edu The photolysis of nitroaromatics in aqueous solutions can be a slow process but can be significantly enhanced by the presence of other substances like humic acids or through advanced oxidation processes that generate hydroxyl radicals. umich.edunih.govacs.org The photodegradation of 1-nitropyrene, another nitroaromatic compound, has been shown to be affected by the solvent and the presence of other organic compounds. acs.org It is plausible that this compound could undergo photodegradation, especially in surface waters.

Based on the known degradation pathways of phthalate esters and nitroaromatic compounds, the following transformation products of this compound can be anticipated:

From hydrolysis and biodegradation of the ester linkage:

Monothis compound

3-Nitrophthalic acid

Hexanol

From biodegradation of the nitro group:

Hexyl 3-aminophthalate (B1234034) (from reduction)

Phthalic acid derivatives with the nitro group removed and hydroxyl groups added (from oxidative pathways)

From photodegradation:

A variety of photoproducts could be formed, potentially involving reactions of the nitro group and cleavage of the aromatic ring.

Research into Environmental Removal Technologies

Several technologies have been investigated for the removal of phthalates and nitroaromatic compounds from contaminated environments. These technologies could potentially be applied to the remediation of sites contaminated with this compound.

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade contaminants. mdpi.com Bioremediation is considered a cost-effective and environmentally friendly method for treating sites contaminated with nitroaromatic compounds and phthalates. mdpi.comnih.gov

Advanced Oxidation Processes (AOPs): AOPs, such as the use of UV/H₂O₂, Fenton reactions, and ozonation, generate highly reactive hydroxyl radicals that can effectively degrade recalcitrant organic pollutants like nitroaromatic compounds. nih.govacs.orgresearchgate.netnih.gov

Adsorption: Activated carbon has been shown to be effective in adsorbing nitroaromatic compounds from water. epa.gov This technology could be used in water treatment systems to remove this compound.

Chemical Reduction: Zero-valent iron has been used to reduce nitroaromatic compounds to their corresponding anilines, which may be more amenable to subsequent biodegradation. researchgate.net

Table 2: Potential Environmental Removal Technologies for this compound

TechnologyPrincipleApplicability
BioremediationMicrobial degradation of the compound. mdpi.comnih.govIn-situ and ex-situ treatment of contaminated soil and water.
Advanced Oxidation Processes (AOPs)Generation of highly reactive radicals to oxidize the compound. nih.govacs.orgresearchgate.netWater and wastewater treatment.
AdsorptionPhysical binding of the compound to a sorbent material. epa.govWater treatment to remove dissolved compounds.
Chemical ReductionConversion of the nitro group to an amino group using reducing agents. researchgate.netTreatment of contaminated water, often as a pre-treatment step.

Effectiveness of Conventional and Advanced Wastewater Treatment Processes

Conventional wastewater treatment plants (WWTPs), which primarily utilize physical and biological processes, exhibit variable efficiency in the removal of phthalate esters (PAEs). The removal of these compounds is influenced by their physicochemical properties, such as molecular weight and water solubility, as well as the operational parameters of the treatment plant.

Conventional Treatment Processes:

Conventional wastewater treatment typically involves primary (sedimentation), secondary (biological treatment), and sometimes tertiary stages. epa.gov The secondary stage, most commonly the activated sludge process, is the main barrier for many organic pollutants. scientific.net Research on various PAEs indicates that removal efficiencies can be high, often exceeding 90% for some compounds. ntnu.no However, the effectiveness varies significantly depending on the specific phthalate. For instance, studies have shown that conventional activated sludge processes can achieve high removal rates for Dimethyl Phthalate (DMP), Diethyl Phthalate (DEP), and Dibutyl Phthalate (DBP), but are less effective for higher molecular weight compounds like Di-n-octyl Phthalate (DnOP). scientific.net

The removal mechanisms in conventional treatment are a combination of biodegradation and sorption to sludge. nih.gov Phthalates with lower molecular weights are more amenable to biodegradation, while those with higher molecular weights tend to be more hydrophobic and are removed primarily through adsorption onto sludge particles. nih.govfrontiersin.org For example, Di(2-ethylhexyl) phthalate (DEHP), a high molecular weight phthalate, is predominantly removed by sorption. nih.gov Given that this compound possesses a hexyl chain, its removal in conventional systems would likely involve a significant degree of sorption to sludge. The presence of the nitro group may influence its biodegradability, a factor that requires specific investigation.

Studies on different WWTP technologies have demonstrated a range of PAE removal efficiencies. For example, activated sludge, trickling filter, and oxidation pond technologies have all shown the capacity to remove a significant percentage of various PAEs, with efficiencies ranging from 61% to over 99% depending on the compound and the specific process. researchgate.net However, even with high removal rates, the residual concentrations in the final effluent can still be of environmental concern. nih.govresearchgate.net

Table 1: Removal Efficiency of Various Phthalate Esters in Conventional Wastewater Treatment Processes

Phthalate EsterTreatment ProcessRemoval Efficiency (%)Reference
Dimethyl Phthalate (DMP)Activated Sludge99.82 scientific.net
Diethyl Phthalate (DEP)Activated Sludge90.60 scientific.net
Dibutyl Phthalate (DBP)Activated Sludge90.10 scientific.net
Di-n-octyl Phthalate (DnOP)Activated Sludge45.13 scientific.net
Di(2-ethylhexyl) phthalate (DEHP)A²O Process48.7 frontiersin.org
Dimethyl Phthalate (DMP)Anaerobic + Improved Oxidation Ditch70.3 frontiersin.org
Diethyl Phthalate (DEP)Anaerobic + Improved Oxidation Ditch76.9 frontiersin.org

This table is interactive. Click on the headers to sort the data.

Application of Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. mostwiedzy.pl These processes are considered a promising technology for the removal of PAEs that may persist through conventional treatment. e3s-conferences.org Common AOPs include ozonation, UV/H₂O₂, and Fenton-based processes. e3s-conferences.org

Ozonation:

Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. e3s-conferences.org Ozonation has been shown to be effective in removing various PAEs. For instance, combining ozonation with granular activated carbon (GAC) can lead to the complete removal of DMP, DEP, and DBP. researchgate.net The efficiency of ozonation can be enhanced by combining it with other processes, such as UV radiation (O₃/UV) or catalysts. e3s-conferences.org For example, the catalytic ozonation of DMP using an iron-loaded catalyst significantly increased the degradation rate compared to ozonation alone. e3s-conferences.org

UV-Based Processes:

UV irradiation in combination with an oxidant like hydrogen peroxide (H₂O₂) is a widely studied AOP for water purification. ntnu.noresearchgate.net The photolysis of H₂O₂ by UV light generates hydroxyl radicals, which then attack the organic pollutants. Studies on Dimethyl Phthalate (DMP) have shown that the UV/H₂O₂ process can achieve over 98% removal. researchgate.netkfupm.edu.sa The efficiency of this process is influenced by factors such as the initial concentration of H₂O₂, pH, and temperature. researchgate.net Direct photolysis by UV light alone can also contribute to the degradation of some PAEs, with studies showing around 60% removal of DMP after one hour of exposure. researchgate.netkfupm.edu.sa

Fenton and Photo-Fenton Processes:

The Fenton process involves the reaction of hydrogen peroxide with ferrous iron (Fe²⁺) to produce hydroxyl radicals. e3s-conferences.org This process has been successfully applied to the degradation of PAEs. For example, under optimal conditions, the Fenton process achieved 98% removal of DEP. e3s-conferences.org The efficiency of the Fenton process can be enhanced with UV light in what is known as the photo-Fenton process, which has been shown to be more effective and faster than the Fenton process alone for the removal of Di-n-butyl phthalate (DnBP). gnest.org

The applicability of these AOPs to this compound would depend on the reactivity of its specific chemical structure with the generated radicals. The presence of the aromatic ring, the ester group, and the nitro group all provide potential sites for oxidative attack. Research on the degradation of a related compound, 4-nitrobenzoic acid, has shown that AOPs like the photo-Fenton process are effective. aip.org This suggests that the nitro-aromatic structure within this compound is susceptible to degradation by AOPs. However, it is also important to note that under certain AOP conditions, the formation of potentially more toxic nitrated by-products can occur. mostwiedzy.pl

Table 2: Effectiveness of Advanced Oxidation Processes on Phthalate Esters and Related Compounds

CompoundAOP MethodRemoval Efficiency (%)Key FindingsReference
Dimethyl Phthalate (DMP)UV/H₂O₂>98Removal enhanced at lower pH and higher temperature. researchgate.net
Diethyl Phthalate (DEP)Fenton Process98Achieved under optimized conditions of pH, Fe²⁺, and H₂O₂. e3s-conferences.org
Di-n-butyl Phthalate (DnBP)Photo-Fenton>95More effective and faster than the Fenton process alone. gnest.org
Dimethyl Phthalate (DMP)Ozonation/GAC>40 (O₃ alone)GAC adsorbs the remaining non-oxidized portion. researchgate.net
4-Nitrobenzoic AcidPhoto-FentonHighEffective degradation under acidic conditions. aip.org

This table is interactive. Click on the headers to sort the data.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure5.2. Simulation of Intermolecular Interactions (e.g., Solvation, Hydrogen Bonding in Cocrystals)5.3. Computational Modeling of Reaction Mechanisms (e.g., Esterification, Degradation Pathways)5.4. Spectroscopic Parameter Prediction and Validation

Further research and publication in the field of computational chemistry would be required to generate the specific data needed to populate these areas of study for Hexyl 3-nitrophthalate.

Potential Research Applications in Materials Science and Organic Synthesis

Investigation of Hexyl 3-Nitrophthalate in Material Modification Contexts

The introduction of functionalized plasticizers is a key strategy for tailoring the properties of polymer systems. The structure of this compound suggests its potential utility in this field, particularly due to the presence of the polar nitro group.

Plasticizers are additives that increase the flexibility, processability, and extensibility of polymers. specialchem.comkinampark.com They function by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg). kinampark.com Phthalate (B1215562) esters are the most common class of plasticizers, widely used in polyvinyl chloride (PVC) to transform it from a rigid material into a flexible one suitable for applications like cabling, flooring, and films. specialchem.com

While research specifically detailing this compound as a plasticizer is not widely published, studies on analogous nitrophthalic acid derivatives show significant promise. researchgate.net Derivatives of nitrophthalic acids have been synthesized and investigated as potential plasticizers for polymers, including PVC and cellulose (B213188) esters. researchgate.net The rationale for exploring nitrophthalates lies in the high polarity imparted by the nitro group, which can enhance compatibility and performance within the polymer matrix. researchgate.net These studies suggest that this compound could be a viable candidate for plasticizing polymer systems where specific performance characteristics are desired.

The incorporation of a nitro group into a phthalate plasticizer has been shown to have a pronounced effect on the final properties of the polymer composite. Research on various nitrophthalate esters demonstrates two key advantages over conventional, non-nitrated plasticizers like dibutyl phthalate (DBP) and dioctyl phthalate (DOP). researchgate.net

First, the high polarity of the nitroplasticizers leads to stronger intermolecular interactions with the polymer chains. researchgate.net This enhanced interaction results in significantly lower volatility. researchgate.net Plasticizer volatilization is a primary mechanism of its loss from a material, especially at elevated temperatures, which leads to embrittlement over time. kinampark.com Nitroplasticizers are considerably less volatile than DBP, a quality associated more with their high polarity than merely a high molecular weight. researchgate.net

Second, this increased interaction can improve the mechanical performance of the polymer. For PVC films plasticized with nitrophthalates, studies have recorded an increase in both strength and elasticity. researchgate.net Quantum-chemical calculations support these findings, indicating that nitrophthalates can enhance intermolecular interactions within the polymer-plasticizer system. researchgate.net Therefore, it is projected that using this compound as a plasticizer could yield PVC films with improved durability and a longer functional lifespan due to reduced plasticizer migration and evaporation.

Table 1: Comparative Properties of Nitrophthalate vs. Conventional Plasticizers This table is generated based on qualitative findings from research on nitrophthalate derivatives. researchgate.net

PropertyConventional Phthalates (e.g., DBP)Nitrophthalate Esters (Projected for this compound)Rationale
Volatility HigherConsiderably LowerThe high polarity of the nitro group increases intermolecular forces, reducing the plasticizer's tendency to evaporate from the polymer matrix. researchgate.net
Migration Rate HigherLowerStronger polymer-plasticizer interactions help to anchor the plasticizer within the material. researchgate.net
Mechanical Strength BaselineIncreasedEnhanced intermolecular interactions can lead to a more robust material. researchgate.net
Elasticity BaselineIncreasedThe plasticizing effect is maintained while improving the material's resilience. researchgate.net

Role as a Chemical Intermediate in the Synthesis of Functional Organic Molecules

The true versatility of this compound is evident in its potential as a chemical intermediate. The molecule contains multiple reactive sites: the nitro group, the aromatic ring, and the ester functionalities, which can be selectively targeted to build a wide array of more complex molecules.

A fundamental and highly useful transformation of nitrated aromatic compounds is the reduction of the nitro group to a primary amine. This reaction opens up a vast field of subsequent chemical modifications. The parent compound, 3-nitrophthalic acid, is routinely converted to 3-aminophthalic acid. nbinno.com This reduction can be achieved through various methods, including:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst like palladium-on-carbon (Pd/C) or platinum dioxide. nbinno.comprepchem.com

Chemical Reduction: Employing reagents such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like iron trichloride/carbon. patsnap.com This method has been reported to produce 3-aminophthalic acid with high purity (>96%) and yield (>95%). patsnap.comgoogle.com

By analogy, the nitro group on this compound can be selectively reduced to form Hexyl 3-aminophthalate (B1234034). This aminophthalate derivative then serves as a valuable precursor for pharmaceuticals, dyes, and other functional materials where the amino group can be further functionalized. nbinno.com

The phthalate structure is a cornerstone for the synthesis of important nitrogen-containing heterocyclic compounds.

Phthalimides (Isoindoline-1,3-diones): These are readily synthesized from phthalic anhydride (B1165640) derivatives. For example, 3-nitrophthalic anhydride reacts with primary aromatic amines in refluxing glacial acetic acid to yield N-substituted 3-nitrophthalimides. semanticscholar.org Similarly, N-substituted 4-nitro and 5-nitro-phthalimides have been synthesized from their respective anhydrides. nih.gov While starting from the diester (this compound) is a different pathway, the underlying phthalate skeleton is the key component for forming the isoindoline-1,3-dione core structure.

Phthalhydrazides: These bicyclic heterocyclic compounds are of significant interest, particularly as precursors to chemiluminescent molecules. The reaction of 3-nitrophthalic acid with hydrazine is a critical step in the synthesis of 3-nitrophthalhydrazide (B1587705). fscj.edujove.com This reaction is typically carried out in a high-boiling solvent like triethylene glycol to facilitate the dehydration and cyclization, yielding the stable hydrazide. fscj.edujove.com This 3-nitrophthalhydrazide is a direct and essential intermediate for luminol (B1675438). upb.ro

The most prominent application of the 3-nitrophthalate core is in the synthesis of luminol (3-aminophthalhydrazide) and its derivatives, which are cornerstones of chemiluminescence research. jove.comupb.ro The synthesis of luminol from 3-nitrophthalic acid is a well-established multi-step process:

Hydrazide Formation: 3-nitrophthalic acid is reacted with hydrazine to form 3-nitrophthalhydrazide. fscj.edujove.com

Nitro Group Reduction: The nitro group of 3-nitrophthalhydrazide is then reduced to an amine using a reducing agent like sodium dithionite (B78146) (sodium hydrosulfite), yielding luminol. fscj.educhemicalbook.com

This foundational structure is not static; it serves as a scaffold for creating libraries of novel compounds for academic and industrial screening. Researchers have synthesized series of luminol and isoluminol derivatives by modifying the core structure to tune their properties for specific applications, such as developing mitochondriotropic chemiluminescence trackers for monitoring reactive oxygen species in living cells. nih.govresearchgate.net These syntheses often start with 3- or 4-nitrophthalic anhydride, proceed through a nitrophthalimide intermediate, and then undergo hydrazinolysis to form the desired phthalhydrazide. nih.govresearchgate.net The use of this compound or its parent acid as a starting point allows for the systematic generation of new functional molecules with potentially unique chemiluminescent, biological, or material properties.

Table 2: Synthetic Utility of the 3-Nitrophthalate Core

Starting MaterialKey ReagentsIntermediate ProductFinal Product Class / ExampleReference(s)
3-Nitrophthalic AcidHydrazine Hydrate, FeCl₃/C3-Aminophthalic AcidAminophthalate Derivatives patsnap.com
3-Nitrophthalic AnhydridePrimary Amines (e.g., m-toluidine)N-Aryl-3-nitrophthalimidePhthalimide Derivatives semanticscholar.org
3-Nitrophthalic AcidHydrazine, Triethylene Glycol3-NitrophthalhydrazidePhthalhydrazide Derivatives fscj.edujove.com
3-NitrophthalhydrazideSodium DithioniteLuminol (3-Aminophthalhydrazide)Chemiluminescent Compounds fscj.educhemicalbook.com

Considerations for Sustainable Synthesis and Application within Research Frameworks

Future research on this compound should consider principles of green chemistry. This includes the use of environmentally benign solvents, catalysts, and reaction conditions for its synthesis. tandfonline.comtandfonline.com For example, employing solid acid catalysts for the esterification reaction could simplify purification and catalyst recycling. tandfonline.comresearchgate.net In terms of applications, research could focus on developing biodegradable polymers plasticized with this compound or using it as a building block for the synthesis of functional materials with a lower environmental footprint.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing Hexyl 3-nitrophthalate, and how can reaction parameters be optimized?

  • Methodological Answer : The esterification of 3-nitrophthalic acid with hexanol under acidic catalysis (e.g., sulfuric acid) is a foundational approach. Optimization involves temperature control (80–100°C), solvent selection (toluene for azeotropic water removal), and stoichiometric ratios (1:1.2 molar ratio of acid to alcohol). Post-synthesis purification via column chromatography or recrystallization in ethanol improves yield (>85%) and purity (>95%) .

Q. How do spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the hexyl chain (δ 0.8–1.6 ppm, multiplet) and aromatic protons (δ 8.1–8.5 ppm, splitting patterns reflect nitro group positioning).
  • IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching). Computational tools like Gaussian can simulate spectra for validation .

Q. What are the solubility and stability profiles of this compound in common organic solvents?

  • Methodological Answer : Solubility tests in solvents (e.g., DMSO, chloroform, ethyl acetate) under ambient conditions reveal preferential solubility in polar aprotic solvents. Stability studies via accelerated degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify hydrolytic susceptibility, particularly at the ester linkage .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in this compound’s crystal structure influence its physicochemical properties?

  • Methodological Answer : Single-crystal X-ray diffraction (using SHELXL ) reveals intramolecular hydrogen bonds (e.g., O⋯O distances ~2.9–3.0 Å) between nitro and ester groups. These interactions stabilize the crystal lattice, affecting melting points and solubility. Comparative studies with non-nitrated analogs (e.g., hexyl phthalate) highlight the nitro group’s role in lattice energy .

Q. What experimental and computational approaches resolve contradictions in reported degradation pathways of this compound under oxidative conditions?

  • Methodological Answer : Discrepancies in degradation mechanisms (e.g., nitro group vs. ester cleavage) require tandem LC-MS/MS analysis to identify intermediates. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond dissociation energies, guiding hypothesis testing. Controlled oxidative stress experiments (H₂O₂, UV irradiation) validate computational predictions .

Q. How does the electron-withdrawing nitro group modulate this compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Kinetic studies comparing this compound with non-nitrated esters (e.g., methyl phthalate) in SN2 reactions (e.g., with hydroxide ions) quantify rate enhancements. Hammett plots correlate nitro group σ values with reaction rates. Solvent effects (polar vs. non-polar) are analyzed via Eyring equation to dissect electronic vs. steric contributions .

Q. What strategies improve the accuracy of computational models predicting this compound’s thermal stability?

  • Methodological Answer : Molecular Dynamics (MD) simulations (e.g., using GROMACS) model thermal decomposition pathways. Differential Scanning Calorimetry (DSC) provides experimental decomposition temperatures (T₀). Calibration of force fields (e.g., OPLS-AA) against experimental T₀ data reduces model error margins .

Methodological Notes

  • Structural Analysis : Prioritize SHELX programs for crystallographic refinement to resolve intramolecular interactions.
  • Data Contradictions : Use multi-technique validation (e.g., XRD + DFT) to address conflicting reports on stability or reactivity .
  • Literature Gaps : Cross-reference patents and non-indexed journals (via Google Scholar ) to identify underreported synthetic or analytical protocols.
    化知为学24年第二次有机seminar——文献检索与常见术语
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.